3-Chlorocyclobutanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC16853345

Molecular Formula: C7H11ClO2

Molecular Weight: 162.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClO2 |

|---|---|

| Molecular Weight | 162.61 g/mol |

| IUPAC Name | ethyl 3-chlorocyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |

| Standard InChI Key | QOOULTXEABVAPY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC(C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

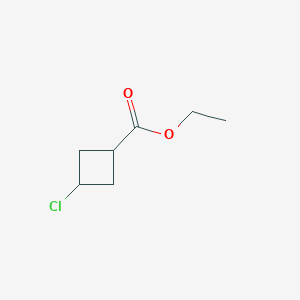

The molecular structure of 3-chlorocyclobutanecarboxylic acid ethyl ester consists of a cyclobutane ring with two substituents: a chlorine atom at the 3-position and an ethyl ester group (-COOCH₂CH₃) at the 1-position. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 160.60 g/mol

Structural Features

-

Cyclobutane Ring: The strained four-membered ring influences reactivity, often participating in ring-opening or strain-relief reactions .

-

Chlorine Substituent: The electron-withdrawing chlorine atom at position 3 enhances electrophilic character at adjacent carbons, facilitating nucleophilic substitution or elimination reactions .

-

Ethyl Ester Group: The ester functionality (-COOEt) offers sites for hydrolysis, transesterification, or reduction, common in prodrug design.

Physical Properties (Inferred from Analogous Compounds)

| Property | Value (Estimated) |

|---|---|

| Boiling Point | 180–190 °C (at 760 mmHg) |

| Density | 1.22–1.25 g/cm³ |

| Solubility | Miscible in organic solvents (e.g., chloroform, ethyl acetate) |

| Melting Point | -10 to 5 °C (amorphous) |

These values are extrapolated from structurally similar esters, such as ethyl 2-chloro-3-oxopropanoate (melting point: 88–90 °C) and trifluoroacetic acid ethyl ester (boiling point: 60–62 °C) .

Synthesis Methodologies

The synthesis of 3-chlorocyclobutanecarboxylic acid ethyl ester likely involves esterification of 3-chlorocyclobutanecarboxylic acid with ethanol, leveraging acid catalysis or molecular sieves to drive equilibrium. Alternative routes may employ acyl chloride intermediates.

Route 1: Direct Esterification

-

Reactants: 3-Chlorocyclobutanecarboxylic acid, absolute ethanol.

-

Catalyst: Acidic molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) .

-

Conditions:

Reaction Equation:

Route 2: Acyl Chloride Intermediate

-

Chlorination: Convert 3-chlorocyclobutanecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).

-

Esterification: React acyl chloride with ethanol:

This method avoids equilibrium limitations but requires rigorous HCl scrubbing .

Reactivity and Functionalization

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 3-chlorocyclobutanecarboxylic acid:

-

Basic Conditions: Saponification yields the carboxylate salt.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Cycloadditions

The strained cyclobutane ring may participate in [2+2] cycloadditions under UV light, though steric hindrance from substituents could limit reactivity .

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Prodrug Synthesis: The ethyl ester enhances membrane permeability, which is reversed in vivo via esterases.

-

Ligand Design: Cyclobutane esters coordinate transition metals, useful in catalysis or metallodrugs.

Agrochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume